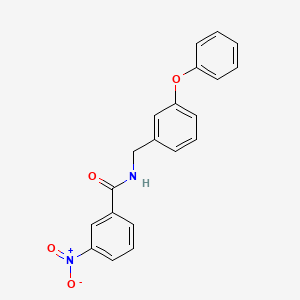
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BDMP belongs to the class of piperidine derivatives and has a molecular weight of 346.29 g/mol.
Mécanisme D'action
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to increase locomotor activity in animal models, indicating its potential as a psychostimulant. Additionally, this compound has been found to increase extracellular dopamine levels in the nucleus accumbens, which is a key brain region involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopamine signaling. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine in scientific research. One potential area of investigation is the role of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, the development of new this compound derivatives with improved selectivity and potency may lead to the discovery of novel therapeutic agents for the treatment of dopamine-related disorders. Finally, the use of this compound in combination with other drugs or treatments may provide insights into the complex interactions between dopamine signaling and other physiological processes.
Méthodes De Synthèse
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 1-bromo-3-chloropropane, followed by the reduction of the resulting product with sodium borohydride. The resulting intermediate is then reacted with 4-methylpiperidine to yield this compound.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to act as a selective inhibitor of the dopamine transporter, which is a key target in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-11-4-6-17(7-5-11)10-12-8-13(16)15(19-3)9-14(12)18-2/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMTFOQZIBKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)


![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)


![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)